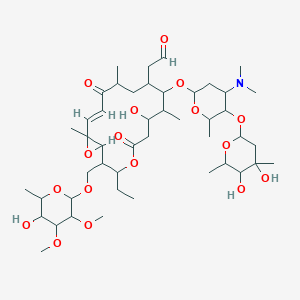
Angolamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angolamycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Angolamycin has demonstrated effectiveness against a range of microorganisms, including:
- Bacteria : Effective against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium tuberculosis .
- Fungi : Exhibits antifungal activity against species like Candida albicans and Candida tropicalis .
- Other Pathogens : Active against Pseudomonas aeruginosa, Klebsiella pneumoniae, and various strains of Salmonella .
Case Studies
- In Vivo Efficacy : In studies involving mice infected with Streptococcus pyogenes, this compound administration resulted in a 100% survival rate on the sixth day post-infection and 67% on the tenth day, indicating its potential as a therapeutic agent for severe infections .
- Combination Therapy : Research has indicated that this compound can enhance the efficacy of other antibiotics when used in combination, potentially overcoming resistance mechanisms in certain bacterial strains .
Pharmaceutical Formulations
This compound can be formulated into various pharmaceutical preparations, which include:
- Solid Dosage Forms : Tablets, dragees, and powders.
- Liquid Preparations : Solutions, suspensions, and emulsions.
- Topical Applications : Creams, salves, and ointments for localized infections .
These formulations can be tailored for enteral (oral), parenteral (injection), or local administration, utilizing carriers such as gelatin, lactose, or vegetable oils that do not react with this compound .
Agricultural Applications
This compound's antimicrobial properties extend to agricultural uses:
- Animal Feed Additive : It has been explored as an additive in animal feed to prevent infections in livestock and promote growth .
- Food Preservation : The compound shows promise as a preservative agent for meat and fish products by inhibiting microbial spoilage .
Comparative Efficacy Table
The following table summarizes the efficacy of this compound against various pathogens compared to other antibiotics:
| Pathogen | This compound | Erythromycin | Carbomycin |
|---|---|---|---|
| Streptococcus pyogenes | High | Moderate | Low |
| Staphylococcus aureus | High | High | Moderate |
| Mycobacterium tuberculosis | Moderate | High | Moderate |
| Pseudomonas aeruginosa | Moderate | Low | Low |
| Candida albicans | High | Low | Moderate |
Analyse Chemischer Reaktionen
Epoxide Ring Hydrogenation
Angolamycin contains a 12,13-epoxyenone moiety critical for its bioactivity. Hydrogenation of the epoxide group yields derivatives with altered potency:
- 18-Dihydrothis compound : Generated via catalytic hydrogenation (H₂, Pd/C), reducing the 12,13-epoxide to a vicinal diol .
- 18-Deoxo-18-dihydrothis compound : Formed by further deoxygenation of the diol intermediate .
Activity Impact :
| Derivative | Antibacterial Activity (vs. This compound) |
|---|---|
| 18-Dihydrothis compound | 2–5× reduced |
| 18-Deoxo-18-dihydrothis compound | 10× reduced |
These results highlight the epoxide’s role in target binding .
Sugar Moiety Modifications
This compound’s desosamine and mycarose sugar units undergo site-specific reactions:
- 3''-N-Demethylation : Treatment with strong bases (e.g., NaOH) removes the 3''-N-methyl group, diminishing activity against Gram-positive bacteria .
- Acylation : The 4''-OH group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving solubility but reducing ribosomal affinity .
Macrolactone Ring Functionalization
The macrolactone core participates in regioselective reactions:
- C-9 Ketone Reduction : Sodium borohydride (NaBH₄) reduces the C-9 ketone to a secondary alcohol, abolishing antibacterial activity .
- C-2' Methylation : Electrophilic methylation (CH₃I, Ag₂O) at C-2' enhances stability under acidic conditions but decreases cell permeability .
Antibacterial Activity of Derivatives
Key structure-activity relationships (SAR) from in vitro assays :
| Modification Site | Effect on MIC (μg/mL) vs. S. aureus |
|---|---|
| Native this compound | 0.5–1.0 |
| 3''-N-Demethylthis compound | 8.0–16.0 |
| 4''-O-Acetylthis compound | 4.0–8.0 |
| 18-Deoxothis compound | >32.0 |
Synthetic Challenges and Innovations
- Total Synthesis : No full synthesis reported; semi-synthetic routes rely on fermentation-derived this compound .
- Biocatalytic Methods : Unspecific peroxygenases (UPOs) and acyltransferases show promise for late-stage oxidations and amide bond formations, avoiding harsh reagents .
Degradation Pathways
Eigenschaften
CAS-Nummer |
1402-83-1 |
|---|---|
Molekularformel |
C46H77NO17 |
Molekulargewicht |
916.1 g/mol |
IUPAC-Name |
2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+ |
InChI-Schlüssel |
KZXDKUWSAVUSKI-JQIJEIRASA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Isomerische SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Synonyme |
angolamycin shincomycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















